5-Methylisobenzofuran-1(3H)-one

Description

Overview of Phthalides and Their Significance in Organic Chemistry

Phthalides are a class of compounds characterized by the isobenzofuran-1(3H)-one core. nist.gov They are widely distributed in the plant and fungal kingdoms and have garnered substantial interest due to their diverse biological activities. These activities include antifungal, antibacterial, and antiviral properties, making them attractive targets for drug discovery and development. In addition to their medicinal potential, phthalides are also utilized as synthetic intermediates in the preparation of more complex molecules.

Nomenclature and Structural Features of 5-Methylisobenzofuran-1(3H)-one

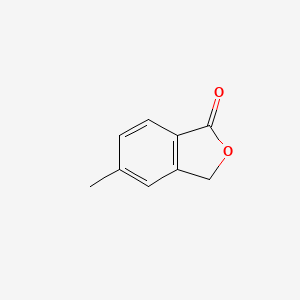

This compound is a specific derivative of the phthalide (B148349) family. Its systematic IUPAC name is 5-methyl-3H-2-benzofuran-1-one. plantaedb.com The structure features the characteristic isobenzofuran-1(3H)-one core with a methyl group substituted at the 5-position of the benzene (B151609) ring. This substitution influences the electronic and steric properties of the molecule, which in turn can affect its reactivity and biological interactions.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 5-methyl-3H-2-benzofuran-1-one plantaedb.com |

| CAS Number | 54120-64-8 chemwhat.com |

| Molecular Formula | C9H8O2 plantaedb.com |

| InChI Key | BXAHGSPNVLQIJJ-UHFFFAOYSA-N plantaedb.com |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)OC2 plantaedb.com |

Importance of the Isobenzofuran-1(3H)-one Scaffold in Chemical Research

The isobenzofuran-1(3H)-one scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar framework provides a basis for the design of molecules with specific three-dimensional orientations, which is crucial for selective binding to biological targets. Researchers have explored the synthesis of various derivatives to probe structure-activity relationships and develop new therapeutic agents. For instance, modifications at the 3-position of the lactone ring have led to the discovery of compounds with potent biological activities. imjst.org The synthesis of 3-methyleneisobenzofuran-1(3H)-one and its derivatives, for example, has been a subject of interest. researchgate.net

Research Landscape and Gaps in this compound Studies

The existing research on related compounds, such as (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, which serves as a key chiral intermediate for certain pharmaceuticals, suggests that substituted isobenzofuranones are of interest to the scientific community. chemicalbook.com However, the specific impact of the 5-methyl substitution on the chemical and biological profile of the phthalide core remains an open area for investigation. Future research could focus on the regioselective synthesis of this compound, a method that has been successfully applied to other benzofuranones, to enable more detailed studies. oregonstate.edu The exploration of its potential biological activities, drawing parallels from other bioactive phthalides, could also prove to be a fruitful avenue of research.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-2-3-8-7(4-6)5-11-9(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAHGSPNVLQIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202467 | |

| Record name | 5-Methyl-3H-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-64-8 | |

| Record name | 5-Methyl-3H-2-benzofuran-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054120648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3H-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methylisobenzofuran 1 3h One and Its Derivatives

Strategies for the Construction of the Isobenzofuran-1(3H)-one Skeleton

The formation of the bicyclic isobenzofuran-1(3H)-one system is a key challenge in the synthesis of phthalide (B148349) derivatives. Various synthetic strategies have been developed to construct this skeleton, primarily focusing on cyclization and ring-closing reactions.

Cyclization Reactions for Phthalide Formation

Cyclization reactions represent a direct and efficient approach to the phthalide core, typically involving the formation of the lactone ring from a suitably substituted aromatic precursor.

A notable method for the synthesis of phthalides involves the oxidative cyclization of ortho-alkylbenzoic acids. While specific studies detailing the use of sodium bromate (B103136) (NaBrO₃) in conjunction with sodium bisulfite (NaHSO₃) for the direct synthesis of 5-Methylisobenzofuran-1(3H)-one are not extensively documented in readily available literature, the general applicability of this method to o-alkylbenzoic acids suggests a plausible synthetic route. This reaction typically proceeds in a two-phase system and offers a convenient one-step conversion. The methodology is valued for its operational simplicity and the use of readily available and inexpensive reagents. The reaction is believed to proceed through a radical-mediated benzylic C-H activation and subsequent intramolecular cyclization.

Table 1: Rhodium(III)-Catalyzed Synthesis of Phthalides

| Entry | Benzimidate | Aldehyde | Catalyst | Solvent | Yield (%) |

| 1 | 3a | 4-Chlorobenzaldehyde (2b) | [CpRhCl₂]₂/AgSbF₆ | DCE | 77 |

| 2 | 3a | 4-Chlorobenzaldehyde (2b) | [CpRhCl₂]₂/AgBF₄ | DCE | 77 |

| 3 | 3a | Cyclohexanecarboxaldehyde (2c) | [CpRhCl₂]₂/AgSbF₆ | DCE | 32 |

| 4 | 3a | Cyclohexanecarboxaldehyde (2c) | [CpRhCl₂]₂/AgSbF₆, K₂CO₃ | DCE | 54 |

Data sourced from a study on the synthesis of various phthalides. researchgate.net The application to a 4-methylbenzimidate to produce this compound is inferred from the general methodology.

Ring-Closing Lactonization Approaches

Ring-closing lactonization is a fundamental and widely used strategy for the formation of lactone rings, including the phthalide skeleton. This approach typically involves the intramolecular cyclization of a precursor molecule containing both a carboxylic acid (or its derivative) and a hydroxyl group (or a group that can be converted to a hydroxyl group) at the appropriate positions on the benzene (B151609) ring. For the synthesis of this compound, a suitable precursor would be 2-(hydroxymethyl)-5-methylbenzoic acid or its corresponding ester.

The cyclization can be promoted by various reagents, including acids, bases, or dehydrating agents. While specific examples detailing the ring-closing lactonization to form this compound are not extensively detailed in the literature, the general principles of lactonization are well-established. For instance, the intramolecular oxa-Mannich reaction of 1,3-dihydro-2-benzofuran-1-ols, which can be considered as precursors to the necessary hydroxy acid, has been shown to be an effective method for constructing related heterocyclic systems. koreascience.kr In a study, the reaction of 5-methyl-substituted benzofuranol provided the desired product in a moderate yield of 45%. koreascience.kr

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral phthalides is of great importance, as the stereochemistry at the C3 position often plays a crucial role in their biological activity.

Asymmetric Catalysis in the Synthesis of Chiral Isobenzofuranones

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds, offering a more efficient and atom-economical alternative to the use of chiral auxiliaries or stoichiometric chiral reagents. In the context of chiral isobenzofuranone synthesis, various catalytic asymmetric strategies have been explored. These include asymmetric hydrogenation, Michael additions, and other C-C and C-O bond-forming reactions catalyzed by chiral transition metal complexes or organocatalysts.

Asymmetric Transfer Hydrogenation (ATH)

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Various synthetic strategies have been developed to introduce substituents at different positions of the isobenzofuranone core.

One common approach involves the reaction of a substituted 2-formylbenzoic acid with a primary amine, leading to the formation of a 3-substituted isobenzofuran-1(3H)-one. imjst.org Another versatile method is the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones through a cascade Michael addition and lactonization reaction. researchgate.net Furthermore, substituted indane derivatives can be oxidized to the corresponding isobenzofuran-1(3H)-ones in subcritical water, offering an environmentally benign synthetic route. ref.ac.uk The reaction of o-iodobenzoic acid with various acetylenic compounds in the presence of a palladium catalyst also yields phthalide derivatives. nih.gov

Table 3: Methods for the Synthesis of Substituted Isobenzofuran-1(3H)-one Analogues

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| Substituted o-phthalaldehydic acid | Primary heterocyclic amines | 3-(Heterocyclyl)isobenzofuran-1(3H)-ones | imjst.org |

| Substituted 2-vinylbenzoic acid methyl ester | m-CPBA, p-TsOH, PBr3/TsCl | 3-Methyleneisobenzofuran-1(3H)-one derivatives | nih.gov |

| Substituted indane | Molecular oxygen (subcritical water) | Substituted isobenzofuran-1(3H)-ones | ref.ac.uk |

| N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters | α,β-unsaturated carbonyl compounds/Cs2CO3 | 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones | researchgate.net |

Introduction of Halogen Substituents (e.g., Fluorine)

The incorporation of halogen atoms, particularly fluorine, into the isobenzofuranone framework can significantly alter the properties of the parent compound. Fluorination is a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

One approach to introduce fluorine onto the aromatic ring of an isobenzofuranone derivative involves the use of fluorinating reagents on a pre-existing phenolic precursor. For instance, the selective ortho-chlorination of phenols has been achieved, and similar strategies can be adapted for fluorination. organic-chemistry.org The synthesis of compounds like 5-fluoro-3-methylisobenzofuran-1(3H)-one highlights the successful incorporation of fluorine into the isobenzofuranone core. nih.gov The synthesis of halogenated derivatives often starts from appropriately substituted 2-hydroxybenzoic acids. researchgate.net For example, 5-bromoisobenzofuran-1(3H)-one can be synthesized, providing a handle for further functionalization through cross-coupling reactions. bldpharm.com

A general representation of halogenation on the aromatic ring is shown below:

Caption: General scheme for the halogenation of a substituted isobenzofuranone.

Caption: General scheme for the halogenation of a substituted isobenzofuranone.Methylation and Other Alkylation Strategies

Alkylation, including methylation, is a fundamental strategy for modifying the isobenzofuranone core. These modifications can be introduced at various positions, including the aromatic ring and the C3 position of the lactone ring.

Alkylation of the aromatic ring can be achieved through Friedel-Crafts type reactions or by using organometallic reagents. For instance, direct alkylation of an aromatic ring with a straight-chain triflate can be mediated by a gold catalyst, preventing rearrangement. organic-chemistry.org The synthesis of this compound itself is an example of a methylated isobenzofuranone. bldpharm.complantaedb.com Further methylation can lead to derivatives like 3-Methoxy-5-methylisobenzofuran-1(3H)-one. bldpharm.com Fungi have also been identified as a source of naturally occurring methylated isobenzofuranone derivatives, such as 4,6-dihydroxy-5-methoxy-7-methylphthalide. nih.gov

Alkylation at the C3 position is also a common strategy. For example, the synthesis of 3-alkylidene phthalide derivatives is known to produce compounds with herbicidal and insecticidal properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 54120-64-8 | C9H8O2 | 148.16 |

| 5-fluoro-3-methylisobenzofuran-1(3H)-one | 2231233-89-7 | C9H7FO2 | 166.15 |

| 3-Methoxy-5-methylisobenzofuran-1(3H)-one | 63113-02-0 | C10H10O3 | 178.18 |

| 5-hydroxy-4-methylisobenzofuran-1(3H)-one | 1194700-73-6 | C9H8O3 | 164.16 |

Multi-component Reactions for Isobenzofuranone Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in rapidly assembling complex molecules from three or more starting materials in a single step. researchgate.netnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant for generating peptide-like structures and have been adapted for the synthesis of heterocyclic compounds. mdpi.combeilstein-journals.org

While direct synthesis of the this compound core via a classical MCR is not commonly reported, the principles of MCRs can be applied to generate highly substituted isobenzofuranone derivatives. researchgate.net For example, a one-pot synthesis of isobenzofuran-1(3H)-ones can be achieved through the condensation and subsequent cyclization of phthalaldehydic acid with various ketones. This approach allows for the introduction of diverse substituents at the 3-position of the isobenzofuranone ring.

The general mechanism of an isocyanide-based MCR often involves the initial formation of a Schiff base or a related intermediate, which then reacts with the isocyanide and a third component to generate the final product. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a green and efficient method for accelerating chemical reactions. youtube.comyoutube.com The use of microwave irradiation can lead to shorter reaction times, higher yields, and improved product purities compared to conventional heating methods. youtube.com

Several protocols for the synthesis of isobenzofuran-1(3H)-one and its derivatives have been developed using microwave technology. researchgate.net A notable example is the solid acid-catalyzed, microwave-assisted synthesis of isobenzofuran-1(3H)-ones from phthalaldehydic acid and various ketones. This one-pot reaction, often catalyzed by Montmorillonite K-10, can be completed in as little as 10-30 minutes with excellent yields.

Microwave-assisted synthesis has also been employed for the preparation of related heterocyclic structures, such as benzofuran-3(2H)-ones, demonstrating the broad applicability of this technique. nih.gov The efficiency of microwave heating stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com

| Reaction Type | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Cyclization of phthalaldehydic acid with acetophenone | Montmorillonite K-10, Microwave | 10-30 min | 90-98 | |

| Synthesis of benzofuran-3(2H)-ones | Microwave irradiation | Not specified | 43-58 | nih.gov |

| Synthesis of tri-substituted 1,3,5-triazines | Microwave, catalyst-free | 3 hours | Quantitative | mdpi.com |

Derivatization Strategies for Functionalization of the Isobenzofuranone Core

The functionalization of the isobenzofuranone core is crucial for exploring the structure-activity relationships of this class of compounds. Derivatization can be targeted at either the lactone ring or the aromatic ring.

Modification of the Lactone Ring

The lactone ring of the isobenzofuranone core presents several opportunities for chemical modification. The carbonyl group and the oxygen atom within the lactone are key sites for derivatization.

For instance, the carbonyl group can undergo reactions typical of esters and lactones, such as reduction or reaction with nucleophiles. While extensive modification can lead to ring-opening, controlled reactions can yield valuable derivatives. In related systems like camptothecin, which also contains a lactone ring, modifications such as converting the lactone to a lactam or thiolactone have been explored, though these changes can be critical for biological activity. nih.gov

The synthesis of 3-methyleneisobenzofuran-1(3H)-one and its derivatives represents another strategy for modifying the lactone portion of the molecule. researchgate.net This involves creating an exocyclic double bond at the 3-position, which can serve as a handle for further functionalization through various addition reactions.

Substitution on the Aromatic Ring

The aromatic ring of the isobenzofuranone core is amenable to a wide range of electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. organic-chemistry.org The inherent reactivity of the aromatic ring can be influenced by the existing substituents.

Common strategies for aromatic ring functionalization include:

Halogenation: As discussed in section 2.3.1, the introduction of halogens like fluorine and bromine provides a versatile entry point for further modifications via cross-coupling reactions. nih.govorganic-chemistry.org

Nitration and Amination: Introduction of nitro groups followed by reduction to amino groups allows for the synthesis of amino-substituted isobenzofuranones, which can be further derivatized.

Alkylation and Acylation: Friedel-Crafts type reactions can be used to introduce alkyl and acyl groups onto the aromatic ring, as seen in the synthesis of this compound. organic-chemistry.org

Hydroxylation: The introduction of hydroxyl groups can be achieved through various methods, leading to phenolic derivatives with potentially altered biological activities. The compound 5-hydroxy-4-methylisobenzofuran-1(3H)-one is an example of such a derivative. chemshuttle.com

Sulfonylation: The introduction of sulfonyl groups can also be used to functionalize the aromatic ring. organic-chemistry.org

The strategic functionalization of the aromatic ring is a key approach to developing novel isobenzofuranone derivatives with tailored properties. rsc.org

Mechanistic Investigations and Reaction Chemistry of 5 Methylisobenzofuran 1 3h One

Oxidation and Reduction Reactions of the Isobenzofuranone Moiety

The isobenzofuranone core of 5-Methylisobenzofuran-1(3H)-one can undergo both oxidation and reduction, targeting the lactone functionality and the methyl-substituted aromatic ring.

Oxidation:

The oxidation of the methyl group on the aromatic ring of this compound can be achieved using strong oxidizing agents. While specific studies on this exact molecule are not prevalent, related transformations on methylated aromatic compounds suggest that reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) could oxidize the methyl group to a carboxylic acid. This would yield 1(3H)-oxo-isobenzofuran-5-carboxylic acid. The lactone ring is generally stable to oxidation under these conditions.

The lactone moiety itself is already in a relatively high oxidation state. However, certain oxidative processes can lead to ring-opening. For instance, powerful oxidizing conditions might cleave the furanone ring. In the context of related compounds, it has been noted that some biomimetic iron(IV)-oxo complexes are capable of oxidizing methylated cytosine and uracil (B121893) derivatives, highlighting the potential for selective oxidation of the methyl group under specific catalytic conditions. nih.gov

Reduction:

| Reaction | Reagent | Product | General Mechanism |

| Reduction of Lactone | Lithium Aluminum Hydride (LiAlH₄) | (2-(hydroxymethyl)-5-methylphenyl)methanol | Nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. byjus.comyoutube.com |

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters or lactones. youtube.com This allows for selective reduction of other functional groups in the presence of an isobenzofuranone moiety.

Nucleophilic and Electrophilic Substitution Reactions

The aromatic ring and the carbonyl group of this compound are the primary sites for electrophilic and nucleophilic substitution reactions, respectively.

Nucleophilic Substitution:

The carbonyl carbon of the lactone is an electrophilic center and can be attacked by nucleophiles. This typically leads to ring-opening, which is discussed in section 3.3. However, nucleophilic substitution can also occur at other positions under certain conditions. For instance, in the synthesis of related 3-methyleneisobenzofuran-1(3H)-one derivatives, nucleophilic substitution with triphenylphosphine (B44618) on a brominated precursor is a key step. pku.edu.cnresearchgate.net

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgbyjus.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the lactone ring.

The methyl group is an activating, ortho, para-directing group. Conversely, the lactone, with its electron-withdrawing carbonyl group, is a deactivating, meta-directing group relative to the position of the carbonyl. Therefore, the position of electrophilic attack will be a result of the combined influence of these two groups.

Nitration: Nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk For this compound, the nitro group (NO₂) would be expected to substitute at the positions ortho or para to the methyl group and meta to the lactone's connection to the ring. Considering the steric hindrance, the most likely positions for nitration would be at C4 and C6. researchgate.netsemanticscholar.orgrsc.org

Bromination: Bromination can be achieved using bromine (Br₂) with a Lewis acid catalyst or other brominating agents like N-bromosuccinimide (NBS). researchgate.netscirp.orgscirp.org Similar to nitration, the substitution pattern will be influenced by the directing effects of the methyl and lactone groups. In a related study, the bromination of 7-aminophthalide occurred at the C4 position. chemrxiv.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl or acyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgbyjus.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk The substitution would likely occur at the less sterically hindered positions activated by the methyl group.

| Reaction | Typical Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-methylisobenzofuran-1(3H)-one and 6-Nitro-5-methylisobenzofuran-1(3H)-one |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5-methylisobenzofuran-1(3H)-one and 6-Bromo-5-methylisobenzofuran-1(3H)-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-methylisobenzofuran-1(3H)-one |

Ring-Opening and Ring-Closing Reactions of the Lactone

The stability of the lactone ring in this compound allows for its use as a stable scaffold, but it can also be strategically opened or formed.

Ring-Opening Reactions:

The lactone ring can be opened by various nucleophiles.

Hydrolysis: Under basic conditions (e.g., with NaOH), the lactone can be hydrolyzed to form the corresponding carboxylate salt of 2-(hydroxymethyl)-5-methylbenzoic acid. Acidic workup would then yield the carboxylic acid.

Reaction with Grignard Reagents: Grignard reagents (RMgX) are potent nucleophiles that add to the carbonyl group of the lactone. udel.edumasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com This is followed by ring-opening and a second addition of the Grignard reagent to the intermediate ketone, ultimately yielding a tertiary alcohol after acidic workup. For example, reaction with two equivalents of methylmagnesium bromide would produce 2-(1-hydroxy-1-methylethyl)-5-methylbenzyl alcohol.

Ring-Closing Reactions:

This compound can be synthesized through various ring-closing reactions. A common method involves the reduction of a precursor like 2-carboxy-4-methylbenzaldehyde or the cyclization of a derivative of 2-methyl-4-acetylbenzoic acid. google.com Intramolecular cyclization of suitable precursors is a key strategy for forming the isobenzofuranone core. For instance, the synthesis of related isobenzofuranones has been achieved through the cyclization of 2-vinylbenzoic acid derivatives. pku.edu.cnresearchgate.net

Investigation of Reaction Intermediates and Transition States

Understanding the mechanisms of the reactions involving this compound requires the study of transient species like reaction intermediates and transition states. While specific experimental data for this molecule is scarce, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms in related systems. pku.edu.cnresearchgate.netnih.govsumitomo-chem.co.jpnih.gov

DFT calculations can be used to:

Model the geometries of reactants, products, intermediates, and transition states.

Calculate the energies of these species to determine reaction pathways and energy barriers.

Analyze the electronic structure to understand bonding changes throughout a reaction.

For example, in electrophilic aromatic substitution reactions on this compound, DFT calculations could be used to model the Wheland intermediate (a resonance-stabilized carbocation) formed after the initial attack of the electrophile. By comparing the energies of the intermediates for attack at different positions on the ring, the regioselectivity of the reaction can be predicted and explained.

Similarly, for nucleophilic attack on the carbonyl group, computational studies can model the tetrahedral intermediate formed and the transition states for its formation and subsequent collapse, providing insights into the reaction kinetics and the factors influencing ring-opening versus other reaction pathways. researchgate.netnih.gov Such theoretical studies, when correlated with experimental observations, provide a detailed picture of the reaction dynamics.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methylisobenzofuran 1 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Methylisobenzofuran-1(3H)-one and its derivatives. nih.gov Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a detailed mapping of the molecular structure. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the methyl protons typically appear as a distinct singlet, while the protons on the benzene (B151609) ring exhibit characteristic splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons. The methylene (B1212753) protons of the furanone ring also show specific chemical shifts and multiplicities. For derivatives, the introduction of different substituents significantly alters the chemical shifts and coupling constants of nearby protons, providing clear evidence of the substitution pattern. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. imjst.org The carbonyl carbon of the lactone ring in this compound derivatives typically resonates at a downfield chemical shift (around δ 167-169 ppm). imjst.orgrsc.org The carbon of the methyl group appears at a characteristic upfield position. The aromatic carbons show a range of chemical shifts depending on their position and the electronic effects of any substituents. For instance, in a study of 3-substituted isobenzofuran-1(3H)-one derivatives, the carbon signals for the aromatic rings were clearly resolved, confirming the structure of the products. imjst.org

Here is a table summarizing typical NMR data for a derivative of this compound:

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| C=O | - | ~168.0 |

| Aromatic CH | ~7.4-7.9 | ~121-151 |

| CH₂ | ~3.7-4.4 | ~60-63 |

| CH₃ | ~1.8-2.5 | ~21-27 |

Note: The exact chemical shifts can vary depending on the solvent and specific substituents on the molecule. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. nih.gov This technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which aids in confirming the elemental composition and structural features. rsc.org

In a typical electron ionization (EI) mass spectrum of an isobenzofuranone derivative, the molecular ion peak (M⁺) is often observed. rsc.orgmiamioh.edu The fragmentation of these compounds frequently involves characteristic losses. For many 3-substituted isobenzofuran-1(3H)-one derivatives, a significant fragment at m/z = 133 is observed, which corresponds to the phthalidyl cation. imjst.org This common fragmentation pathway is a strong indicator of the isobenzofuranone core structure. imjst.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments with a high degree of confidence. rsc.org

| Ion | Description | Typical m/z |

| [M+H]⁺ | Protonated molecular ion | Varies with derivative |

| Phthalidyl cation | Characteristic fragment | 133 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound and its derivatives. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the characteristic carbonyl (C=O) stretching vibration of the lactone ring, which typically appears as a strong absorption band in the region of 1760-1780 cm⁻¹. researchgate.net The presence of aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the ether linkage in the furanone ring, further confirms the molecular structure. researchgate.net For derivatives, the introduction of other functional groups, such as hydroxyl (-OH) or amino (-NH), will give rise to additional characteristic absorption bands. imjst.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the conjugated systems within the molecule. Isobenzofuranone derivatives typically exhibit absorption maxima in the UV region due to π-π* transitions within the aromatic ring and the conjugated lactone system. researchgate.net The specific wavelengths of absorption (λmax) and the molar absorptivity are influenced by the substituents on the aromatic ring. researchgate.net

| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber/Wavelength |

| IR Spectroscopy | Lactone C=O stretch | 1760-1780 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C stretch | ~1600 cm⁻¹ |

| UV-Vis Spectroscopy | π-π* transition | ~230-280 nm |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

For chiral derivatives of this compound, determining the enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com

The choice of the chiral column and mobile phase is critical for achieving good resolution between the enantiomers. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those with lactone structures. nih.gov By optimizing the mobile phase composition, baseline separation of the enantiomers can often be achieved, allowing for the accurate determination of the enantiomeric excess (ee) of a sample. rsc.orgnih.gov This is particularly important in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful. nih.gov

Computational Chemistry and Theoretical Studies of 5 Methylisobenzofuran 1 3h One

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and reactivity of compounds such as 5-Methylisobenzofuran-1(3H)-one. rsc.orgyoutube.com While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on related isobenzofuranone derivatives.

The general workflow for such a calculation involves:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic properties.

Electronic Property Calculation: Computation of properties like molecular orbitals, Mulliken charges, and dipole moment.

These calculations provide a theoretical framework to understand the structure-property relationships within the isobenzofuranone class of compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. lumenlearning.com For a molecule like this compound, with its non-planar lactone ring and the methyl group, several conformations may exist. Computational methods such as molecular mechanics force fields (e.g., AMBER) and quantum mechanical calculations can be used to perform a systematic search for low-energy conformers. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time, taking into account the influence of the solvent and temperature. nih.govnih.gov MD simulations can reveal how the molecule flexes and changes its shape, which is crucial for understanding its interaction with biological macromolecules. For isobenzofuranone derivatives, MD simulations have been used to study the stability of ligand-protein complexes, providing insights into the binding modes and interactions that are essential for their biological function. researchgate.netmdpi.com For example, MD simulations of isobenzofuranone derivatives targeting enzymes can help to understand the stability of the ligand in the active site and the key interactions that contribute to its inhibitory effect. nih.govnih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are increasingly used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and can help to assign experimental spectra.

For isobenzofuranone derivatives, DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. uncw.edu By comparing the computationally predicted spectra with experimental data, the correct structure of a molecule can be confirmed. This is particularly useful for complex molecules with multiple stereocenters or for distinguishing between isomers. researchgate.net Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.govd-nb.info

Structure-Activity Relationship (SAR) Modeling for Isobenzofuranone Derivatives

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. researchgate.net For isobenzofuranone derivatives, SAR studies have been conducted to explore their potential as anticancer, antioxidant, and antiplatelet agents. proquest.comnih.govmdpi.com

A QSAR study on a series of aryl-substituted isobenzofuran-1(3H)-ones developed linear and non-linear models to predict their inhibitory activity. echemcom.comechemcom.com The study found that descriptors selected by a genetic algorithm could accurately predict the biological activities of the compounds. echemcom.comechemcom.com This indicates that the electronic and steric properties of the substituents on the isobenzofuranone core play a crucial role in their activity. echemcom.comechemcom.com

| Compound Class | Activity | Key SAR Findings | Reference |

| Aryl-substituted isobenzofuran-1(3H)-ones | Inhibitory Activity | Electronic and steric properties of aryl substituents are critical. | echemcom.comechemcom.com |

| (Z)-3-benzylideneisobenzofuran-1(3H)-ones | Antioxidant, Antiplatelet | Electron-withdrawing and electron-donating groups at specific sites influence activity. | nih.gov |

| Isobenzofuranone derivatives | Anticancer | The nature and position of substituents on the benzofuran (B130515) ring are determinants of cytotoxic activity. | researchgate.netproquest.com |

| 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one | Antileishmanial | The specific substitution pattern is key for inhibiting Leishmania donovani topoisomerase II. | researchgate.net |

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. researchgate.netmdpi.comnih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govgardp.org This approach relies on the knowledge of molecules that are known to interact with the target. nih.govgardp.org Key LBDD methods include:

Pharmacophore modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.netnih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. nih.govresearchgate.netdrugdiscoverynews.comresearchgate.net SBDD aims to design ligands that can bind to the target with high affinity and selectivity. mdpi.comdrugdiscoverynews.com A central component of SBDD is molecular docking. mdpi.comresearchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com It is a powerful tool in SBDD for virtual screening of compound libraries and for understanding the molecular basis of ligand-receptor interactions. mdpi.comresearchgate.net

For isobenzofuranone derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action. For example, docking studies of (Z)-3-benzylideneisobenzofuran-1(3H)-ones into the active site of cyclooxygenase-1 (COX-1) have helped to explain their antiplatelet activity. nih.gov Similarly, docking simulations have been used to investigate the binding of isobenzofuranone derivatives to other biological targets, such as DNA and various enzymes, providing insights into their potential as therapeutic agents. researchgate.netresearchgate.net The results of docking studies, often expressed as a binding energy or score, can help to prioritize compounds for synthesis and biological testing. nih.govmdpi.com

Biological and Biomedical Research Applications of 5 Methylisobenzofuran 1 3h One and Its Analogues

Medicinal Chemistry Applications

Role as Pharmaceutical Intermediates (e.g., Lorlatinib Precursor)

A significant application of 5-Methylisobenzofuran-1(3H)-one analogues is their role as crucial intermediates in the synthesis of complex pharmaceutical compounds. Notably, (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one serves as a key chiral intermediate for Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor (TKI). evershinechem.comgoogle.com Lorlatinib is a macrocyclic inhibitor potent against wild-type ALK and its clinically identified mutations. acs.org It was developed to treat non-small-cell lung carcinoma (NSCLC) in patients who have developed resistance to earlier ALK inhibitors like crizotinib. acs.orgresearchgate.net

The synthesis of Lorlatinib presents considerable challenges, and the development of efficient routes to its key intermediates, such as the isobenzofuranone core, is critical. acs.org One patented method describes the preparation of 5-fluoro-3-methylisobenzofuran-1(3H)-one starting from 2-bromo-5-fluoro acetophenone, utilizing a bio-enzymatic reduction to create the necessary chiral center, followed by a catalyst-driven carbonyl coupling to form the final isobenzofuranone ring structure. google.com Another isobenzofuranone derivative, 5-phenoxyisobenzofuran-1(3H)-one, is a key intermediate in the synthesis of Roxadustat, a drug used to treat anemia associated with chronic kidney disease. researchgate.net

Development of Novel Therapeutic Agents

The inherent biological activity of the isobenzofuranone scaffold has prompted extensive research into its derivatives as potential new drugs. nih.govnih.gov

Isobenzofuranone derivatives have demonstrated significant potential as antifungal agents. In a study, isobenzofuranones isolated from the endophytic fungus Hypoxylon anthochroum, along with synthetically derived analogues, were tested for their activity against various plant pathogens. nih.gov Compounds such as 7-hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one and 7-methoxy-4,6-dimethyl-3H-isobenzofuran-1-one showed inhibitory effects against the growth of Fusarium oxysporum, Alternaria alternata, Pythium aphanidermatum, and Phytophthora capsici. nih.gov The mechanism of action for some of these compounds involves disrupting cellular respiration and causing cell membrane damage, leading to electrolyte leakage. nih.gov

Another study investigating 3-Substituted Isobenzofuran-1(3-H)-one derivatives found that all tested compounds exhibited antifungal activity against the yeast-like fungus Candida albicans. imjst.org

Table 1: Antifungal Activity of Selected Isobenzofuranone Analogues

| Compound/Analogue | Target Fungi | Observed Activity | Source |

| 7-hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one | Fusarium oxysporum, Alternaria alternata, Pythium aphanidermatum, Phytophthora capsici | Growth inhibition, respiration interruption, cell membrane damage | nih.gov |

| 7-methoxy-4,6-dimethyl-3H-isobenzofuran-1-one | Fusarium oxysporum, Alternaria alternata, Pythium aphanidermatum, Phytophthora capsici | Potent growth inhibition, respiration interruption, cell membrane damage | nih.gov |

| N-(3-phthalidyl) amines | Candida albicans | Good inhibitory activity | imjst.org |

| Benzofuran (B130515) derivatives (general) | Mild antifungal activity reported for some derivatives | nih.gov |

The benzofuran and isobenzofuranone scaffolds are prominent in compounds exhibiting anticancer properties. scispace.commdpi.comrsc.org These structures serve as a valuable source for the discovery and development of new anticancer drugs. scispace.com Derivatives have been synthesized and evaluated against various human cancer cell lines, with some showing inhibitory potency comparable to existing chemotherapy agents. scispace.comrsc.org

For instance, certain 3-methylbenzofuran (B1293835) derivatives demonstrated significant antiproliferative activity against the A549 lung cancer cell line. nih.gov Specifically, a derivative with a p-methoxy group showed an IC₅₀ value of 1.48 μM, which is close to that of the reference drug staurosporine. nih.gov Other studies have highlighted that substitutions at the C-2 position of the benzofuran ring can be crucial for cytotoxic activity. mdpi.com Hybrid molecules, which combine the benzofuran scaffold with other biologically active moieties like chalcones, triazoles, or piperazines, have also emerged as potent cytotoxic agents. mdpi.com The anticancer potential of these compounds often stems from their ability to inhibit key cellular pathways, such as the hypoxia-inducible factor (HIF-1) pathway, or specific enzymes like protein kinases. scispace.commdpi.com

Table 2: Anticancer Activity of Selected Benzofuran/Isobenzofuranone Analogues

| Compound/Analogue | Cancer Cell Line(s) | Observed Activity/Potency | Source |

| 3-methylbenzofuran derivative (with p-methoxy group) | A549 (Lung Cancer) | IC₅₀ = 1.48 μM | nih.gov |

| 3- and 4-methoxybenzylidene derivatives | Various | Significant cytotoxic activity (IC₅₀ = 0.63, 0.82 µM) | scispace.com |

| N-phenethyl carboxamide benzofuran derivative | Various | Antiproliferative activity similar to doxorubicin (B1662922) (IC₅₀ = 1.136 μM) | mdpi.com |

| Piperazine-based benzofuran derivative | A549, K562 | High in vitro inhibitory activity (IC₅₀ = 25.15 μM, 29.66 μM) | nih.gov |

The isobenzofuranone framework and related structures have been identified as having potential anti-HIV properties. nih.gov Research into novel benzofuran derivatives has yielded compounds with the ability to inhibit the HIV-1 virus. nih.gov For example, a series of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] evershinechem.comnih.govbenzodiazepin-2(1H)-ones (TIBO derivatives), which are structurally related, were synthesized and tested for their ability to inhibit HIV-1 replication in MT-4 cells. nih.gov One of the most effective analogues in this series demonstrated an IC₅₀ of 4 µM, a level of activity comparable to the clinically tested drug DDI. nih.gov The development of such non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a crucial area of research to combat drug-resistant HIV strains. nih.gov

Beyond specific antifungal applications, isobenzofuranone derivatives possess a broader spectrum of antimicrobial and antibacterial activities. nih.govimjst.org The presence of a nitro radical at the 5-position of the furan (B31954) ring has been identified as essential for the antibacterial activity in a series of nitrofuran derivatives. core.ac.uk A study of 3-Substituted Isobenzofuran-1(3-H)-one derivatives showed good activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. imjst.org

In another study, a new isobenzofuranone derivative isolated from Chaenomeles sinensis exhibited prominent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC₉₀) value of 53.7±4.5 mg·L⁻¹. nih.gov This potency was noted to be close to that of the antibiotic levofloxacin. nih.gov

Enzyme Inhibition (e.g., MAO-A, α-chymotrypsin, Inosine (B1671953) Monophosphate Dehydrogenase)

The isobenzofuran-1(3H)-one core has been identified as a promising scaffold for the development of enzyme inhibitors. Research has particularly focused on monoamine oxidases (MAO-A and MAO-B), which are significant targets in the treatment of neurodegenerative diseases and depression. nih.govresearchgate.net

While direct inhibitory data for this compound against MAO-A, α-chymotrypsin, or inosine monophosphate dehydrogenase (IMPDH) is not prominently available in the reviewed literature, extensive research has been conducted on substituted isobenzofuran-1(3H)-one analogues as MAO inhibitors. nih.govresearchgate.net

A study on novel 3,6-disubstituted isobenzofuran-1(3H)-ones revealed potent inhibitory activity against both MAO-A and MAO-B. nih.gov These enzymes are crucial in the metabolism of monoamine neurotransmitters. researchgate.net Notably, selective MAO-B inhibitors are sought after for treating neurodegenerative conditions like Parkinson's and Alzheimer's diseases. nih.govresearchgate.net

In this context, a series of analogues were synthesized and evaluated, leading to the identification of compounds with high potency for MAO-B. For instance, compounds with a 4'-fluorobenzyl group or a 3',4'-difluorobenzyl group at the 3-position of the isobenzofuranone ring demonstrated significant MAO-B inhibition, with IC50 values of 0.35 μM and 0.32 μM, respectively. nih.gov

There is currently no readily available scientific literature detailing the inhibitory effects of this compound or its direct analogues on α-chymotrypsin or inosine monophosphate dehydrogenase.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The development of isobenzofuran-1(3H)-one derivatives as potential therapeutic agents heavily relies on understanding their structure-activity relationships (SAR). These studies are crucial for optimizing the potency and selectivity of these compounds for their biological targets. nih.govnih.gov

Impact of Substituents on Biological Potency

Research into 3,6-disubstituted isobenzofuran-1(3H)-ones as MAO inhibitors has provided valuable insights into the impact of various substituents on their biological activity. nih.gov The nature and position of the substituents on the isobenzofuranone core play a critical role in determining both the potency and selectivity of inhibition.

For MAO-B inhibition, the presence of a substituted benzyl (B1604629) ring at the 3-position was found to be a key determinant of potency. Specifically, the introduction of fluorine atoms to the benzyl ring significantly influenced the inhibitory activity. nih.gov

The following table summarizes the MAO-B inhibitory activity of selected 3,6-disubstituted isobenzofuran-1(3H)-one analogues, highlighting the effect of substituents on the benzyl ring at the 3-position. All listed compounds share a common (R)-3-hydroxypyrrolidine moiety at the 6-position.

| Compound ID | 3-Position Substituent | MAO-B IC50 (μM) |

| 6c | 4'-Fluorobenzyl | 0.35 |

| 6m | 3',4'-Difluorobenzyl | 0.32 |

Data sourced from a study on novel MAO inhibitors. nih.gov

This data clearly indicates that fluorination of the benzyl substituent at the 3-position enhances the MAO-B inhibitory potency of these isobenzofuran-1(3H)-one analogues.

Chirality and Enantiomeric Purity in Biological Interactions

Chirality is a fundamental aspect of molecular recognition in biological systems, and the enantiomeric purity of a compound can have a profound impact on its pharmacological activity. In the context of isobenzofuran-1(3H)-one analogues as MAO inhibitors, the stereochemistry of the substituents is a critical factor.

Studies have demonstrated that for 3,6-disubstituted isobenzofuran-1(3H)-ones, the chirality of the substituent at the 6-position is crucial for selective inhibition of MAO-B. nih.gov Specifically, all the synthesized compounds featuring an (R)-3-hydroxypyrrolidine moiety at the 6-position exhibited a preference for inhibiting the MAO-B isoform. nih.gov

Molecular modeling studies of the most potent inhibitor, compound 6m, within the active site of MAO-B further underscored the significance of this specific stereoconfiguration. The (R)-3-hydroxypyrrolidine group was identified as a critical structural feature for the binding and inhibition of MAO-B by this series of compounds. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of these analogues to ensure optimal biological activity.

Biochemical Studies

While the primary focus of research on this compound analogues has been on their potential as enzyme inhibitors, the isobenzofuran-1(3H)-one scaffold also holds promise for use in broader biochemical studies.

Probes for Enzyme Interactions and Metabolic Pathways

Based on the potent and selective inhibition of MAO-B by certain 3,6-disubstituted isobenzofuran-1(3H)-ones, these molecules have the potential to be developed into chemical probes. nih.gov A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The high affinity and selectivity of compounds like 6m for MAO-B make them suitable candidates for use as probes to investigate the role of this enzyme in various physiological and pathological processes.

However, the current literature does not describe the specific application of this compound or its analogues as established biochemical probes for studying enzyme interactions or metabolic pathways.

Interference with Cellular Pathways (e.g., Signal Transduction)

The ability of isobenzofuran-1(3H)-one analogues to inhibit key enzymes like MAO-B suggests that they can interfere with cellular pathways. nih.gov MAO-B is involved in the metabolism of neurotransmitters, and its inhibition can lead to changes in neuronal signaling. By modulating the levels of these signaling molecules, these compounds can have downstream effects on various signal transduction pathways within the cell.

Despite this potential, there is a lack of specific studies in the reviewed literature that investigate the direct interference of this compound or its analogues with specific signal transduction pathways.

Agrochemical Applications

The isobenzofuran-1(3H)-one scaffold, also known as a phthalide (B148349), is a core structure found in a variety of naturally occurring and synthetic compounds that exhibit significant biological activities. In the agricultural sector, these compounds have garnered attention for their potential as active ingredients in pesticides, fungicides, and herbicides. The specific substitution patterns on the benzene (B151609) ring of the phthalide structure, such as the methyl group in this compound, can modulate their biological efficacy and spectrum of activity.

Pesticide and Fungicide Intermediates

The phthalide framework is a key building block in the synthesis of certain agrochemical fungicides. researchgate.net While direct evidence of this compound as a commercial intermediate is not prevalent, the established use of its parent structure, phthalide, and its derivatives in fungicide development highlights the importance of this class of compounds.

A notable example of a phthalide-based fungicide is 4,5,6,7-tetrachlorophthalide, commercially known as Fthalide or Rabcide. echemi.comchemicalbook.com This compound has been effectively used to control rice blast disease, caused by the fungus Pyricularia oryzae. echemi.com The proposed mechanism of action for this class of fungicides is the inhibition of melanin (B1238610) biosynthesis in the pathogenic fungi. nih.gov Melanin is crucial for these fungi as it provides protection against environmental stressors and is often a key factor in their pathogenesis. nih.gov By inhibiting this pathway, the fungicide renders the fungus vulnerable and unable to successfully infect the host plant.

Research into novel fungicides continues to explore the phthalide scaffold. Studies have focused on synthesizing new derivatives by introducing various functional groups to the core structure to enhance efficacy and broaden the spectrum of activity. For instance, novel phthalide derivatives incorporating arylhydrazine and acylthiourea skeletons have been designed and synthesized, demonstrating excellent and broad-spectrum fungicidal activities against several phytopathogenic fungi. nih.gov In one study, a synthesized phthalide-arylhydrazine compound exhibited superior effects against six different fungi with EC50 values ranging from 0.9 to 1.9 μg/mL. nih.gov The mechanism for these derivatives was suggested to be the disruption of cell membrane permeability and the inhibition of spore formation and germination. nih.gov

Furthermore, N-substituted phthalimides, which can be synthesized from phthalide precursors, have also been investigated for their antifungal properties against devastating phytopathogenic fungi like Alternaria solani and Botrytis cinerea. researchgate.net The structure-activity relationship studies in this area indicate that the nature and length of the alkyl chain substitution can significantly influence the antifungal efficiency. researchgate.net

The fungicidal activity of naturally occurring phthalide derivatives has also been identified. For example, 4,6-dimethoxyphthalide, isolated from the edible mushroom Pleurotus ostreatus, showed potent activity against the conidial germination of Pyricularia oryzae with an IC50 value of 6.1 ppm. nih.gov This underscores the potential of the phthalide core, including methylated analogues, as a template for developing new fungicidal agents.

Table 1: Fungicidal Activity of Selected Phthalide Derivatives

| Compound | Target Fungi | Activity Metric (IC50/EC50) | Reference |

| 4,5,6,7-Tetrachlorophthalide (Fthalide) | Pyricularia oryzae | Protective fungicide | echemi.com |

| Phthalide-arylhydrazine derivative (1e) | Pyricularia oryzae, A. alternariae, Alternaria brassicae, Valsa mali, and others | 0.9 - 1.9 μg/mL | nih.gov |

| 4,6-Dimethoxyphthalide | Pyricularia oryzae | 6.1 ppm (31.4 µM) | nih.gov |

| 4,6-Dimethoxyphthalide | Fusarium verticillioides | 89.5 ppm (461.3 µM) | nih.gov |

| 4,6-Dimethoxyphthalide | Fusarium oxysporum f. sp. cepae | 263.9 ppm (1,360.3 µM) | nih.gov |

| 4,6-Dimethoxyphthalide | Colletotrichum gloeosporioides | 407.5 ppm (2,100.5 µM) | nih.gov |

Herbicide Research and Plant Enzyme Interactions

The isobenzofuranone structure is a promising scaffold for the development of new herbicides. Research has demonstrated that various synthetic derivatives of phthalide possess phytotoxic properties, indicating their potential for weed management. The nature and position of substituents on the aromatic ring play a critical role in determining the herbicidal activity.

A study on ketone-isobenzofuranone hybrids revealed important structure-activity relationships (SAR). nih.gov It was found that compounds with a weak electron-donating group, such as the methyl group in this compound, showed promising herbicidal activity. nih.gov In contrast, strong electron-donating groups like hydroxyl (OH) and methoxy (B1213986) (OMe) led to low activity. nih.gov The position of the substituent was also crucial, with ortho-substituted derivatives generally outperforming meta- and para-substituted ones. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Ketone-Isobenzofuranone Hybrids as Herbicides

| Substituent Type | Position | Herbicidal Activity | Reference |

| Weak electron-donating (e.g., -CH3) | - | Promising | nih.gov |

| Strong electron-donating (e.g., -OH, -OCH3) | - | Low | nih.gov |

| Weak, moderate, and strong electron-withdrawing (e.g., -F, -Cl, -Br, -NO2) | - | Promising | nih.gov |

| Heterocycles (e.g., N-methylpyrrole, furan, thiophene) | - | Moderate | nih.gov |

| o-Fluoro (-F) | Ortho | Most effective against Chinese amaranth | nih.gov |

| o-Chloro (-Cl) | Ortho | Most potent against barnyard grass | nih.gov |

The mechanism of action for herbicidal isobenzofuranones is an area of active investigation. One study provided in silico evidence suggesting that some of the most active phthalide derivatives bind to strigolactone esterases (D14). nih.gov Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. By binding to these enzymes, the isobenzofuranone compounds may disrupt hormonal signaling, leading to inhibited growth and development of the target weed species. nih.gov

Another potential mode of action for some herbicidal compounds is the inhibition of α-amylase activity. nih.gov This enzyme is critical for the breakdown of starch into usable sugars during seed germination and seedling growth. Inhibition of this enzyme would starve the emerging plant of a vital energy source.

The development of weed resistance to existing herbicides necessitates the discovery of new compounds with novel mechanisms of action. The isobenzofuranone scaffold represents a valuable starting point for the design and synthesis of next-generation herbicides.

Future Directions and Emerging Research Avenues for 5 Methylisobenzofuran 1 3h One

Exploration of Novel Synthetic Pathways for Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. acs.orgresearchgate.netnih.gov While various strategies exist for the synthesis of the isobenzofuranone core, acs.org dedicated research into sustainable pathways for 5-Methylisobenzofuran-1(3H)-one is a key future direction. Current methods for phthalide (B148349) synthesis often involve multi-step procedures that may utilize hazardous reagents or require harsh reaction conditions. nih.gov

Future research will likely focus on the application of green chemistry principles to the synthesis of this compound. This includes the use of renewable starting materials, atom-economical reactions, and the utilization of environmentally friendly solvents and catalysts. acs.orgresearchgate.netnih.gov One promising avenue is the development of catalytic methods that minimize waste and improve efficiency. For instance, metal-catalyzed carbonylation reactions of appropriate precursors could offer a direct and efficient route to the phthalide ring system. rsc.org The exploration of biocatalysis, employing enzymes to carry out specific transformations, also presents an attractive, sustainable alternative.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic Carbonylation | High atom economy, potential for high yields. | Requires specialized equipment for handling carbon monoxide, catalyst cost and removal. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope may be limited. |

| One-Pot Reactions | Reduced work-up and purification steps, time and resource efficient. | Compatibility of different reaction conditions, potential for side reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up limitations, potential for localized overheating. |

Advanced Mechanistic Studies to Unravel Complex Reactivity

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is fundamental for optimizing existing synthetic routes and designing novel chemical transformations. While general mechanisms for the formation of the isobenzofuranone ring have been proposed, detailed mechanistic studies specific to the 5-methyl substituted derivative are lacking.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies , for example, can provide valuable data on reaction rates and the influence of various parameters, such as catalyst loading and temperature. Isotopic labeling studies can be used to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. chemicalbook.com

Computational chemistry , particularly density functional theory (DFT) calculations, will be an invaluable tool for mapping out reaction energy profiles, identifying transition states, and understanding the electronic factors that govern reactivity. These theoretical studies can provide insights that are often difficult to obtain through experimental means alone. For instance, understanding the mechanism of the cyclization step in phthalide synthesis can aid in the development of more efficient and selective catalysts. rsc.org

Rational Design of Next-Generation Isobenzofuranone Derivatives with Improved Biological Profiles

The inherent biological activity of the phthalide scaffold makes this compound a promising starting point for the rational design of new therapeutic agents. nih.govnih.gov This approach involves the systematic modification of the lead compound's structure to enhance its potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.govrsc.orgdrugdesign.org

Future research will focus on establishing a comprehensive structure-activity relationship (SAR) for derivatives of this compound. nih.govdrugdesign.org This involves synthesizing a library of analogs with modifications at various positions of the molecule, such as the benzene (B151609) ring and the lactone moiety, and evaluating their biological activity. For example, the introduction of different functional groups on the aromatic ring could modulate the compound's electronic properties and its interactions with biological targets.

The design of these new derivatives will be guided by the known biological activities of other phthalides, such as their anti-inflammatory and neuroprotective effects. nih.govnih.govnih.gov By understanding which structural features are crucial for a particular biological activity, researchers can design next-generation compounds with improved therapeutic potential.

Integration of Computational and Experimental Approaches for Drug Discovery and Development

The synergy between computational and experimental methods is revolutionizing the field of drug discovery. nih.govnih.govmdpi.com For this compound, this integrated approach will be instrumental in accelerating the identification and development of new drug candidates.

In silico screening techniques, such as molecular docking and pharmacophore modeling, can be used to predict the binding affinity of this compound and its virtual derivatives to specific biological targets. nih.gov This allows for the rapid and cost-effective screening of large compound libraries, prioritizing those with the highest potential for biological activity.

The most promising candidates identified through computational methods can then be synthesized and subjected to in vitro and in vivo biological evaluation to validate the predictions and determine their actual therapeutic efficacy. nih.gov This iterative cycle of design, synthesis, and testing is a powerful strategy for optimizing lead compounds and developing new drugs. Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify potential liabilities early in the drug development process.

Applications in Materials Science and Other Interdisciplinary Fields (e.g., Optical Materials)

While the primary focus of research on phthalides has been on their biological activities, their unique chemical structures suggest potential applications in materials science. A European patent has noted the use of phthalide derivatives in heat-sensitive recording materials, indicating their potential for thermal sensitivity and color-changing properties. epo.org

Future research could explore the potential of this compound and its derivatives as building blocks for novel functional materials . For instance, the aromatic and lactone functionalities could be exploited in the synthesis of new polymers with specific thermal or mechanical properties. The incorporation of phthalide units into polymer backbones could introduce unique characteristics, such as enhanced thermal stability or biodegradability.

Furthermore, the investigation of the optical properties of this compound and its derivatives is a nascent but promising area. The interaction of phthalocyanine (B1677752) and porphyrin derivatives, which are also heterocyclic compounds, with light is well-documented in the context of optical sensors. mdpi.com It is conceivable that appropriately functionalized 5-methylisobenzofuranone derivatives could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them candidates for applications in optical materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Q & A

Q. What are the common synthetic routes for 5-Methylisobenzofuran-1(3H)-one, and what factors influence reaction yields?

The synthesis typically involves palladium-catalyzed carbonylation of substituted benzoic acids. For example, 5-methoxy derivatives are synthesized using palladium(II) acetate (0.30 mmol) with potassium bicarbonate (7.50 mmol) and dibromomethane as a solvent at 140°C for 18 hours, yielding ~33% after silica gel chromatography . Column chromatography is critical for isolating (Z)- and (E)-isomers, as seen in the synthesis of related isobenzofuranones . Key factors affecting yields include catalyst loading, reaction temperature, and purification efficiency.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H-NMR (300 MHz) and C-NMR (75 MHz) in CDCl resolve methyl groups (δ 3.89 ppm) and lactone carbonyl signals (δ 171.1 ppm) .

- X-ray crystallography : Reveals planarity of the isobenzofuranone ring (mean deviation: 0.010 Å) and intermolecular interactions (e.g., C6–H6⋯O1 hydrogen bonds) that stabilize crystal packing .

- IR spectroscopy : Lactone C=O stretches appear at ~1736 cm, while aromatic C–H vibrations are observed at ~3032 cm .

Q. What biological activities have been reported for this compound derivatives in recent studies?

Derivatives exhibit diverse bioactivities:

- Antioxidant activity : Inhibition of lipid peroxidation in PC12 cells via radical scavenging .

- Phytotoxicity : Disruption of photosynthetic electron transport in plants (e.g., IC values < 100 µM) .

- Antiplatelet effects : Inhibition of platelet aggregation through modulation of arachidonic acid pathways .

Advanced Research Questions

Q. How does the planarity of the isobenzofuranone ring system influence the compound's reactivity and intermolecular interactions?

X-ray data show that the fused aromatic-lactone system is nearly planar, facilitating π-π stacking and directional hydrogen bonds (e.g., C–H⋯O interactions). This planarity enhances stability in solid-state structures and may influence reactivity by delocalizing electron density into the carbonyl group . For example, weak C8–H8A⋯O2 hydrogen bonds extend 2D networks, which could affect solubility and crystallization behavior .

Q. What strategies can resolve contradictions in biological activity data across different studies of this compound derivatives?

Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or impurities in synthesized compounds. Methodological recommendations include:

- Comparative assays : Test derivatives under standardized conditions (e.g., identical phytotoxicity models) .

- Purity validation : Use high-resolution chromatography (e.g., HPLC) to confirm compound integrity, as low yields (~33%) may introduce side products .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. methyl groups) to isolate bioactive moieties .

Q. What methodologies are employed to enhance regioselectivity in the synthesis of substituted this compound derivatives?

- Catalyst optimization : Palladium(II) acetate improves regioselectivity in carbonylative cyclization compared to other transition metals .

- Isomer separation : Use of hexane:ethyl acetate (2:1 v/v) in column chromatography resolves (Z/E)-isomer mixtures .

- Solvent effects : Polar aprotic solvents (e.g., dibromomethane) favor intramolecular cyclization over side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.